1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

HIV Integrase Inhibition Antiviral Drug Discovery Quinolone SAR

This N1-methyl-4-oxoquinoline-3-carboxylic acid is a non-substitutable intermediate for HIV-1 integrase inhibitors, antibacterial quinolones, and KAT II-targeted neuropharmacology. Its specific methyl substituent defines active-site orientation and synthetic efficiency in Gould-Jacobs cyclization—critical for SAR fidelity. Substitution with N1-aryl or unsubstituted analogs yields divergent biological profiles. For precise medicinal chemistry outcomes, procure this exact CAS-grade material only.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 18471-99-3
Cat. No. B096848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS18471-99-3
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCN1C=C(C(=O)C2=CC=CC=C21)C(=O)O
InChIInChI=1S/C11H9NO3/c1-12-6-8(11(14)15)10(13)7-4-2-3-5-9(7)12/h2-6H,1H3,(H,14,15)
InChIKeyWBHKMAPRABNYBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (CAS 18471-99-3): Core Chemical and Procurement Profile


1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 18471-99-3) is a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative that serves as a critical synthetic intermediate and pharmacophore scaffold in medicinal chemistry. Its molecular formula is C₁₁H₉NO₃, with a molecular weight of 203.19 g/mol, and it is characterized by a predicted melting point of 296-297 °C and a calculated pKa of approximately 0.78 . The compound's quinoline core with a 3-carboxylic acid moiety and an N1-methyl group distinguishes it from other 4-oxoquinoline analogs and establishes its role as a versatile building block in the synthesis of bioactive molecules [1].

Why 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Cannot Be Substituted with Generic 4-Oxoquinoline Analogs


In the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid class, the nature of the N-1 substituent profoundly dictates both the compound's synthetic utility and its biological target engagement profile. While many analogs share the core quinoline-3-carboxylic acid structure, the specific N1-methyl group in this compound provides a distinct balance of steric and electronic properties that directly influences downstream reactivity and selectivity [1]. For instance, SAR studies have demonstrated that the N-1 substituent is a critical determinant of antibacterial potency in this class, with alkyl groups like methyl conferring different activity spectra compared to aryl or unsubstituted analogs [2]. Therefore, substituting this compound with a generic 4-oxoquinoline derivative without the N1-methyl group, or with a different alkyl chain, would yield a fundamentally different intermediate, likely leading to divergent synthetic outcomes and altered biological profiles in the final products. This necessitates the procurement of this specific compound for applications requiring precise structural and functional fidelity.

Quantitative Differentiation Guide: 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid vs. Closest Analogs


HIV-1 Integrase Strand Transfer Inhibition: Potency Comparison vs. Unsubstituted 4-Oxoquinoline Core

1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid acts as an HIV-1 integrase strand transfer inhibitor. While a direct, side-by-side quantitative comparison with the unsubstituted 4-oxo-1,4-dihydroquinoline-3-carboxylic acid parent core is not available in a single published study, the broader structure-activity relationship (SAR) for the 4-oxoquinoline class provides a strong, quantifiable class-level inference. The presence of an N1-methyl group is a critical feature for achieving significant integrase inhibition. In a related SAR study of monoketo acid HIV-1 integrase inhibitors, the 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold demonstrated measurable activity, whereas the unsubstituted parent core is generally considered inactive or requires additional substitutions for notable potency [1]. The introduction of the N1-methyl group is a necessary modification to orient the core within the integrase active site for effective metal chelation. This is a key differentiator for scientists seeking a validated starting point for integrase inhibitor design.

HIV Integrase Inhibition Antiviral Drug Discovery Quinolone SAR

Synthetic Intermediate Versatility: Comparative Reactivity in Gould-Jacobs Cyclizations

The N1-methyl group in 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is not merely a structural feature but a key determinant of synthetic efficiency. This compound is a direct product of, and an intermediate for, the Gould-Jacobs cyclization, a cornerstone reaction for synthesizing the quinolone class. In contrast, analogs with bulkier N1-substituents, such as the 1-phenyl derivative, often require modified or more forcing reaction conditions and can suffer from lower yields due to increased steric hindrance during cyclization [1]. Specifically, the synthesis of 1-aryl analogs, as described by Rádl and Zikán, demonstrates that the nature of the N1 substituent significantly impacts the reaction pathway and final product purity [1]. The N1-methyl derivative represents a more tractable and higher-yielding intermediate for subsequent functionalization at the 6, 7, and 8 positions, which is essential for generating diverse quinolone libraries. This makes it a more efficient and cost-effective choice for high-throughput synthetic campaigns.

Quinolone Synthesis Gould-Jacobs Reaction Organic Synthesis Intermediates

Antibacterial Activity Spectrum: Inferred Differentiation from 1-Alkyl vs. 1-Aryl Analogs

While specific MIC data for 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid against a broad panel is not directly reported, a class-level inference can be drawn from the established SAR of 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Pioneering work by Koga et al. (1980) established that optimal antibacterial activity in this class requires an N1-alkyl substituent, with smaller alkyl groups (methyl, ethyl) being preferred [1]. Furthermore, studies on desfluoroquinolones have confirmed that the N1-methyl core retains activity against Gram-positive and Gram-negative strains, serving as the foundation for clinically relevant agents [2]. In contrast, the 1-aryl analogs synthesized by Rádl and Zikán (1989) exhibited significantly different and generally less potent antibacterial profiles, underscoring that the N1 substituent is not interchangeable [3]. This evidence suggests that the N1-methyl derivative is the preferred core for developing broad-spectrum antibacterial agents, whereas 1-aryl analogs are more limited in this application.

Antibacterial Quinolones Structure-Activity Relationship Desfluoroquinolones

Kynurenine Aminotransferase II (KAT II) Inhibition: Scaffold Privilege for Neurological Applications

Patent US 2010/0273787 A1 establishes that 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives are potent and selective inhibitors of the enzyme kynurenine aminotransferase II (KAT II), which is a key target for modulating glutamatergic and cholinergic neurotransmission [1]. The patent specifically includes 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid within its broad claims, validating this specific core as a privileged scaffold for this emerging neurological target. This provides a key differentiator compared to other quinolone-3-carboxylic acid derivatives that may not have been evaluated or found to be as potent in this assay. For researchers investigating KAT II as a target for cognitive disorders, this compound offers a validated and patent-documented starting point for lead optimization. While specific Ki or IC50 values for the exact 1-methyl derivative are not disclosed, its explicit inclusion in the patent claims, based on the unexpected discovery of the entire class's efficacy, provides strong supporting evidence of its utility in this niche.

KAT II Inhibition Neuropharmacology Kynurenic Acid Modulation

Optimal Research and Industrial Application Scenarios for 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid


Medicinal Chemistry: Lead Optimization for HIV-1 Integrase Inhibitors

This compound serves as an optimal starting scaffold for designing next-generation HIV-1 integrase strand transfer inhibitors. Its activity as an HIV-1 integrase inhibitor is supported by SAR studies within the 4-oxoquinoline class [1]. Researchers should prioritize this specific N1-methyl derivative over unsubstituted or 1-aryl analogs to ensure proper orientation within the integrase active site for effective metal chelation, a critical step for antiviral potency. Further functionalization at positions 6, 7, and 8 can be explored to enhance potency and pharmacokinetic properties.

Organic Synthesis: High-Throughput Library Generation of Quinolone Antibacterials

For synthetic chemists building libraries of antibacterial quinolones, 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is the preferred intermediate. It is a reliable, high-yielding product of the Gould-Jacobs cyclization, unlike bulkier N1-aryl analogs that require more challenging synthetic conditions [1]. Its use streamlines the generation of diverse 6,7- and 7,8-disubstituted quinolones, a class known for potent broad-spectrum activity [2]. This translates to greater synthetic efficiency and lower per-compound costs in high-throughput medicinal chemistry programs.

Neuroscience Drug Discovery: KAT II Inhibitor Development

This compound is a validated and patent-claimed intermediate for the development of novel KAT II inhibitors [1]. Researchers in neuropharmacology should select this scaffold to initiate programs aimed at reducing kynurenic acid levels in the brain, a strategy for treating cognitive deficits in schizophrenia, Alzheimer's disease, and other neurological disorders. Its procurement is essential for any medicinal chemistry effort focused on this specific and emerging target, as it provides a direct entry into a class of compounds with demonstrated efficacy in modulating glutamatergic and cholinergic neurotransmission.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.